![molecular formula C10H22BrN2+ B14695932 Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide CAS No. 33529-04-3](/img/structure/B14695932.png)
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is a quaternary ammonium compound with the molecular formula C10H26N2+2. This compound is known for its unique structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide typically involves the reaction of trimethylamine with a suitable alkyne precursor. The reaction conditions often require a solvent such as acetonitrile or methanol and a catalyst to facilitate the formation of the quaternary ammonium structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new quaternary ammonium salts.
Applications De Recherche Scientifique
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: This compound is employed in studies involving cell membrane permeability and ion transport.
Industry: It is used in the formulation of certain industrial cleaners and disinfectants.
Mécanisme D'action
The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide involves its interaction with cell membranes and ion channels. The compound’s quaternary ammonium groups facilitate its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, making it useful in both biological and medical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl-[4-(2-oxocyclopentyl)but-2-ynyl]azanium
- 3-hydroxy-4-(trimethylazaniumyl)butanoate
- (2EZ)-4-(Trimethylazaniumyl)but-2-enoic Acid Chloride
Uniqueness
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is unique due to its specific structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. This structure imparts distinct chemical properties, such as high solubility in water and the ability to form stable quaternary ammonium salts. These properties make it particularly useful in applications requiring strong ionic interactions and membrane permeability studies.
Propriétés
Numéro CAS |
33529-04-3 |
|---|---|
Formule moléculaire |
C10H22BrN2+ |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide |
InChI |
InChI=1S/C10H22N2.BrH/c1-11(2,3)9-7-8-10-12(4,5)6;/h9-10H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
VNEYIZYLYNGDRU-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC#CC[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
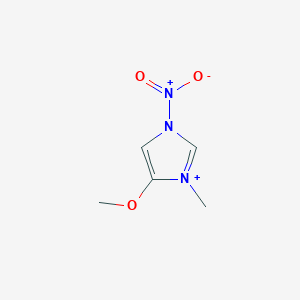
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
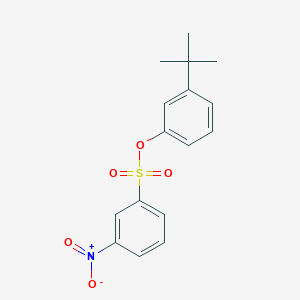
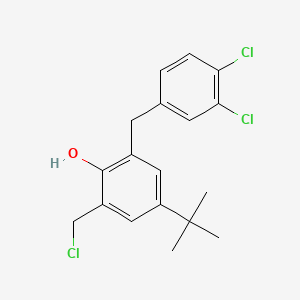
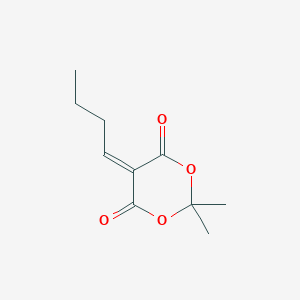
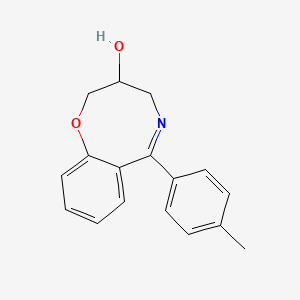
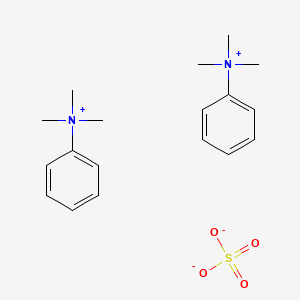
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)

